[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBGIDFDDHXBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Bromophenol
- Reagents and Conditions: 4-Bromophenol is dissolved in acetonitrile, and potassium carbonate is added as a base.
- Alkylating Agent: 1,3-Dibromopropane is added dropwise.
- Temperature: The reaction mixture is heated to reflux (~70 °C) and stirred for approximately 5 hours.
- Outcome: The reaction yields the 3-(4-bromophenoxy)-1-bromopropane intermediate as a yellow solid.
- Purification: Flash chromatography (5% methanol in dichloromethane) is used to purify the bromide intermediate.
- Yield: Approximately 67% yield reported.
- Characterization: Melting point 188-190 °C; IR and NMR data consistent with the expected structure.
Conversion to Azido Derivative (Optional Intermediate)
- Reagents and Conditions: The bromide intermediate is dissolved in dimethylformamide (DMF), and sodium azide is added.
- Reaction Time: Stirred overnight (~18 hours) at room temperature.
- Workup: The solvent is removed under reduced pressure, and the crude product is extracted with diethyl ether, washed with brine and water.
- Yield: High yield (~90%) of the azido derivative.
- Characterization: The azido compound is a pale yellow solid with melting point 173-174 °C and characteristic IR and NMR signals.
Carbamate Formation (Boc Protection)
- Amino Precursor Preparation: Ethane-1,2-diamine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at room temperature over 24 hours to yield the Boc-protected amine.
- Purification: The product is isolated by partitioning between aqueous sodium carbonate and dichloromethane, followed by concentration.
- Yield: Nearly quantitative (99%) yield of Boc-protected amine.
Characterization: IR shows NH and CO stretching bands; NMR confirms the structure.
Final Coupling: The Boc-protected amine is then coupled with the 3-(4-bromophenoxy)-propyl bromide intermediate under appropriate conditions to yield the target carbamic acid tert-butyl ester derivative.
Alternative Synthetic Routes and Related Compounds
Perfluoroalkane-tagged derivatives of related carbamates have been synthesized using organometallic intermediates such as Grignard reagents or aryllithium species reacting with N-(tert-butoxycarbonyl)-L-valine methyl ester, followed by cyclization with potassium tert-butoxide in THF. These methods provide high yields (50-95%) and allow for stereoselective synthesis of chiral intermediates.
Protection of phenol groups with silyl protecting groups (TIPS or TBDMS) prior to Grignard formation has been employed to improve yields and selectivity in related syntheses.
Data Table Summarizing Key Preparation Steps
Research Findings and Analysis
- The alkylation step is critical and requires careful control of stoichiometry and temperature to avoid side reactions.
- Use of potassium carbonate as a base in acetonitrile is effective for phenol alkylation.
- The azide substitution step proceeds cleanly under mild conditions, enabling further functionalization.
- Boc protection of amines is a well-established method to protect amino groups during multi-step syntheses, providing stability and ease of deprotection.
- The overall preparation benefits from purification techniques such as flash chromatography and liquid-liquid extraction to yield high purity intermediates.
- Alternative methods involving organometallic intermediates and silyl protection groups are valuable for related carbamate derivatives, especially when stereoselectivity and chiral purity are desired.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxypropyl carbamates.
Hydrolysis: Products include carbamic acid and 3-(4-bromophenoxy)propanol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Research indicates that [3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester exhibits properties that may be useful in developing therapeutic agents. Its ability to interact with biological targets makes it a candidate for further exploration in drug development.
Anticancer Research
Studies have shown that compounds similar to this compound can inhibit the growth of cancer cells by interfering with specific cellular pathways. For instance, derivatives of carbamic acids have been investigated for their effects on apoptosis and cell cycle regulation in cancer cell lines.
Neuropharmacology
This compound may also play a role in neuropharmacological studies, particularly regarding its potential effects on neurotransmitter systems. Research into related compounds has suggested possible anxiolytic and antidepressant properties, warranting further investigation into the specific actions of this compound.
Data Table: Summary of Biological Activities
| Activity Area | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuropharmacology | Potential anxiolytic effects | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of carbamate derivatives, this compound was synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Neuropharmacological Effects
A preliminary investigation into the neuropharmacological effects of the compound revealed that it could modulate serotonin receptors, which are crucial in managing mood disorders. Further studies are required to elucidate its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of [3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Variation in Aromatic Substituents
Compounds with halogenated aromatic groups exhibit distinct reactivity and biological activity:
Key Insights :
Variation in Linker Groups
The propyl chain and carbamate group can be modified to alter physicochemical properties:
Key Insights :
Biological Activity
[3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be denoted as follows:
- Chemical Formula : C_{13}H_{16}BrNO_3
- Molecular Weight : 302.18 g/mol
This structure features a bromo-substituted phenoxy group linked to a propyl chain and a tert-butyl carbamate moiety, which may influence its biological interactions.
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, research on carbamate derivatives has shown that they can inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
Table 1: Anticancer Activity of Related Compounds
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Similar derivatives have been investigated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. Binding studies indicate that compounds with similar structures can effectively penetrate the blood-brain barrier and selectively target amyloid deposits.
Case Study: Neuroprotective Activity
In a study involving transgenic mouse models for Alzheimer's disease, compounds structurally related to this compound demonstrated significant binding affinities for β-amyloid plaques. These findings suggest that such compounds could serve as effective imaging agents or therapeutic agents in neurodegenerative conditions.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.
- Modulation of Signaling Pathways : It can alter pathways associated with cell survival and apoptosis, promoting cancer cell death.
- Binding Affinity for Target Proteins : The bromo-substituent enhances binding affinity to target proteins involved in neurodegeneration.
Q & A
Q. What are the recommended synthetic routes for preparing [3-(4-Bromo-phenoxy)-propyl]-carbamic acid tert-butyl ester, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via a multi-step process involving:
- Step 1: Coupling 4-bromophenol with 3-bromopropanol under Mitsunobu conditions to form 3-(4-bromo-phenoxy)-propanol.
- Step 2: Activation of the hydroxyl group (e.g., tosylation or mesylation) followed by nucleophilic substitution with tert-butyl carbamate.
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water for >95% purity .
Key Optimization: Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and use anhydrous conditions to avoid hydrolysis of the tert-butyl carbamate group .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage: Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases .
- Handling: Use gloves, lab coats, and fume hoods. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. What analytical techniques are suitable for characterizing this compound and validating its structure?
Methodological Answer:
- NMR: Compare ¹H NMR (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 7.2–7.5 ppm) and ¹³C NMR (carbonyl at ~155 ppm) with literature data .
- MS: Use ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~356) and fragmentation patterns .
- HPLC: Employ a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>98%) .
Advanced Research Questions
Q. How does the 4-bromo substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer: The bromine atom serves as a leaving group, enabling palladium-catalyzed cross-coupling. For example:
- Suzuki Reaction: React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), in DMF/H₂O (4:1) at 80°C for 12h. Monitor conversion via LC-MS .
- Challenges: Steric hindrance from the tert-butyl group may reduce coupling efficiency. Optimize catalyst loading (e.g., XPhos Pd G3) and temperature .
Q. What strategies can resolve stereochemical inconsistencies observed during synthetic modifications of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol 90:10) to separate enantiomers if unintended stereoisomers form during alkylation or oxidation steps .
- Mechanistic Insight: Stereochemical drift may arise from neighboring-group participation. Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates .
Q. How can researchers assess the compound’s stability under varying pH conditions for drug delivery applications?
Methodological Answer:
Q. What computational methods are effective for modeling the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with the target’s crystal structure (PDB ID). Focus on hydrogen bonding between the carbamate carbonyl and active-site residues (e.g., lysine or serine).
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability. The bromophenoxy group may enhance hydrophobic binding .
Q. How can conflicting toxicity data from in vitro assays be reconciled during preclinical evaluation?
Methodological Answer:
- Assay Validation: Compare cytotoxicity (e.g., MTT assay) across multiple cell lines (HEK293, HepG2) and repeat under standardized conditions (e.g., 48h exposure, 10% FBS).
- Metabolite Analysis: Use LC-MS/MS to identify hydrolyzed byproducts (e.g., 3-(4-bromo-phenoxy)-propylamine) that may contribute to toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
